6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Overview
Description
Scientific Research Applications
Photophysics of Carbazole Derivatives
Research by Ghosh et al. (2013) investigates the photophysics of two fluorophores derived from carbazole compounds. These compounds show sensitivity to solvent polarity, especially in their electronic excited state, studied through fluorescence experiments.
Synthesis for HPV Treatment
Boggs et al. (2007) describe an asymmetric synthesis of a carbazole derivative, a potential treatment for human papillomavirus (HPV) infections. This highlights the pharmaceutical application of carbazole compounds.
Polymeric Applications
Liou et al. (2006) synthesized poly(amine-imide)s with pendent N-phenylcarbazole units, demonstrating high thermal stability and potential for electrochromic applications.
Enhanced Electrolytic Stability in Polymers
Kun et al. (2008) explored fluoro-protected carbazole main-chain polymers, demonstrating enhanced electrolytic stability and potential for blue light-emitting materials in electronic devices. Kun et al. (2008)
Catalysts in Asymmetric Reductive Amination
Lyubimov et al. (2015) discuss using carbazole derivatives as catalysts in asymmetric reductive amination, showcasing their utility in synthesizing biologically active compounds.
Fluorescent Chemosensors
Qian et al. (2019) synthesized polyaniline derivatives of carbazole for use as fluorescent chemosensors, with applications in environmental protection and biosensing.
Modifying Tetrahydrocarbazoles
Sokolov et al. (2014) modified tetrahydrocarbazoles with a fluoropyridinyl fragment, studying their effects on neuronal NMDA receptors, indicative of their relevance in neurological research. Sokolov et al. (2014)
Synthesis for Pharmacological Screening
Binoy et al. (2021) synthesized fluoro-containing heterocyclic compounds for pharmacological screening, showing the potential of carbazole derivatives in drug development.
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1,4-5,8,15H,2-3,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQZSAVSKJWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740077 | |
Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907211-97-6 | |
Record name | 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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